1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C7H12ClF2N and a molecular weight of 183.63 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a six-membered ring. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride typically involves the fluorination of a precursor compound. One common method includes the reaction of a spirocyclic amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The nitrogen atom in the spirocyclic structure can be oxidized to form N-oxides.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrogen atom in the spirocyclic structure can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure but with a different ring size.
1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride: Another spirocyclic compound with a different nitrogen position.
N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride: Contains additional functional groups and a different spirocyclic structure.
Uniqueness
1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms enhances its reactivity and potential for forming diverse derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
Molecular Formula |
C7H12ClF2N |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3,3-difluoro-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-1-6(7)3-4-10-5-6;/h10H,1-5H2;1H |
InChI Key |
LSUQWGQPXWRNIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C12CCNC2)(F)F.Cl |
Origin of Product |
United States |
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